An In-depth Technical Guide to the Synthesis and Characterization of Chlorodiisopropylsilane
An In-depth Technical Guide to the Synthesis and Characterization of Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorodiisopropylsilane, a valuable reagent in organic synthesis, particularly in the formation of silyl (B83357) ethers and other silicon-containing compounds. This document details established synthetic protocols, physical properties, and spectroscopic data essential for its identification and utilization in research and development.
Synthesis of Chlorodiisopropylsilane
Chlorodiisopropylsilane is primarily synthesized via the Grignard reaction, involving the reaction of a Grignard reagent with a silicon halide. An alternative industrial method involves the direct reaction of elemental silicon with isopropyl chloride.
Grignard Reaction Method
The most common laboratory-scale synthesis involves the reaction of trichlorosilane (B8805176) with isopropylmagnesium chloride.[1] This method allows for a controlled reaction to yield the desired product.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below, based on established patent literature.[1]
Materials:
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Magnesium turnings
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2-Chloropropane (B107684) (Isopropyl chloride)
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Trichlorosilane
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous n-hexane
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Nitrogen gas (for inert atmosphere)
Equipment:
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Four-neck round-bottom flask
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Mechanical stirrer
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Thermometer
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Reflux condenser
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Constant-pressure dropping funnel
Procedure:
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Grignard Reagent Formation:
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Under a nitrogen atmosphere, charge the four-neck flask with magnesium turnings and a portion of anhydrous THF.
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Heat the mixture to 40-65 °C to initiate the reaction.
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Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65 °C.
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After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.[1]
-
-
Reaction with Trichlorosilane:
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Cool the Grignard reagent solution to a temperature between -30 °C and -10 °C.[1]
-
Slowly add a solution of trichlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic, and a large amount of white precipitate (magnesium chloride) will form. Careful temperature control is critical.[1]
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After the addition is complete, allow the reaction mixture to stir for an additional 0.5-3.0 hours.[1]
-
-
Work-up and Purification:
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Perform suction filtration to remove the precipitated magnesium chloride.
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Wash the filter cake with n-hexane.
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Combine the filtrates and concentrate them to remove the majority of the solvent.
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The crude product is then purified by fractional distillation, collecting the fraction at 110-140 °C to obtain chlorodiisopropylsilane.[1]
-
Quantitative Data for Grignard Synthesis:
| Parameter | Value | Reference |
| Reactants | ||
| Magnesium to 2-Chloropropane Molar Ratio | 1 : 1-2 | [2] |
| Trichlorosilane to Magnesium Molar Ratio | 1 : 2-3 | [2] |
| Reaction Conditions | ||
| Grignard Formation Temperature | 40-65 °C | [1][2] |
| Reaction with Trichlorosilane Temperature | -30 to -10 °C | [1] |
| Solvent | Tetrahydrofuran (THF), n-hexane | [1][2] |
| Product | ||
| Yield | 50-75% | [1][2] |
| Purity | 95.0-99.0% | [2] |
Direct Reaction Method
An alternative synthesis route is the direct reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst.[2][3] This method is more suited for industrial-scale production.
Reaction Scheme:
This process typically yields a mixture of products, including isopropyldichlorosilane and isopropyltrichlorosilane, requiring careful control of reaction conditions to maximize the yield of the desired chlorodiisopropylsilane.[2][3]
Characterization of Chlorodiisopropylsilane
The identity and purity of synthesized chlorodiisopropylsilane are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₅ClSi |
| Molecular Weight | 150.72 g/mol |
| Boiling Point | 137 °C |
| 58-60 °C at 50 mmHg | |
| Density | 0.883 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of chlorodiisopropylsilane.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the silicon-hydride proton.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups.
Note: While specific chemical shift values from open literature are limited, spectral data for chlorodiisopropylsilane is available in commercial databases such as SpectraBase.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the Si-H and C-H bonds.
Note: Authentic IR spectra are referenced by chemical suppliers, and data is available in databases like SpectraBase.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of chlorodiisopropylsilane will show a molecular ion peak and characteristic fragment ions resulting from the loss of isopropyl and chloride groups.
Key m/z Peaks: [4]
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Top Peak: 79
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2nd Highest: 106
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3rd Highest: 107
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of chlorodiisopropylsilane via the Grignard reaction.
Characterization Workflow
Caption: Workflow for the characterization of chlorodiisopropylsilane.
References
- 1. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]
- 2. DSpace at KIST: Synthesis of isopropyldichlorosilane by direct process [pubs.kist.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Chlorodiisopropylsilane | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
